Trialuminium bis(5-((4-((4-sulphonatophenyl)azo)phenyl)azo)salicylate)

Description

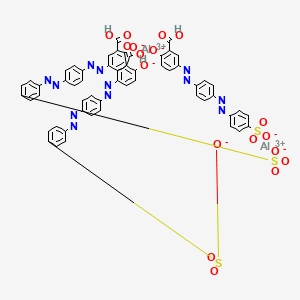

Trialuminium bis(5-((4-((4-sulphonatophenyl)azo)phenyl)azo)salicylate) (CAS No. 84649-69-4) is an aluminum-coordinated azo dye characterized by two azo (-N=N-) linkages and sulphonate (-SO₃⁻) groups . The structure comprises a central aluminum ion complexed with two salicylate ligands, each substituted with a bis-azo aromatic system. This configuration enhances stability and chelation, making it suitable for applications requiring resistance to hydrolysis or photodegradation.

The compound is primarily used in cosmetic formulations as a colorant, leveraging its intense chromophoric properties derived from the extended π-conjugation of the azo-aromatic backbone . Unlike simpler azo dyes, its aluminum coordination likely improves water solubility and adhesion to substrates, which is critical for cosmetic products .

Properties

CAS No. |

84681-82-3 |

|---|---|

Molecular Formula |

C57H36Al2N12O18S3 |

Molecular Weight |

1327.1 g/mol |

IUPAC Name |

dialuminum;4-[[4-[(3-carboxy-4-oxidophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |

InChI |

InChI=1S/3C19H14N4O6S.2Al/c3*24-18-10-7-15(11-17(18)19(25)26)23-22-13-3-1-12(2-4-13)20-21-14-5-8-16(9-6-14)30(27,28)29;;/h3*1-11,24H,(H,25,26)(H,27,28,29);;/q;;;2*+3/p-6 |

InChI Key |

XOOCYHGRZRZNOO-UHFFFAOYSA-H |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=CC(=C(C=C3)[O-])C(=O)O.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=CC(=C(C=C3)[O-])C(=O)O.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=CC(=C(C=C3)[O-])C(=O)O.[Al+3].[Al+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trialuminium bis(5-((4-((4-sulphonatophenyl)azo)phenyl)azo)salicylate) typically involves the reaction of salicylic acid derivatives with diazonium salts of sulphonatophenyl compounds. The process includes multiple steps of diazotization and coupling reactions under controlled pH and temperature conditions to ensure the formation of the desired azo compound .

Industrial Production Methods

Industrial production of this compound is carried out in large-scale reactors where precise control of reaction parameters such as temperature, pH, and reactant concentrations is maintained. The final product is purified through crystallization and filtration processes to achieve high purity levels required for its applications .

Chemical Reactions Analysis

Types of Reactions

Trialuminium bis(5-((4-((4-sulphonatophenyl)azo)phenyl)azo)salicylate) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of aluminum and modified azo compounds.

Reduction: It can be reduced to form amine derivatives, which are useful intermediates in organic synthesis.

Substitution: The compound can participate in substitution reactions where the sulphonate groups can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted azo compounds, amine derivatives, and oxidized aluminum complexes .

Scientific Research Applications

Trialuminium bis(5-((4-((4-sulphonatophenyl)azo)phenyl)azo)salicylate) has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in analytical chemistry for the detection and quantification of metal ions.

Biology: The compound is employed in staining techniques for microscopy to visualize cellular components.

Medicine: Research is ongoing into its potential use as a diagnostic agent in medical imaging.

Mechanism of Action

The mechanism of action of Trialuminium bis(5-((4-((4-sulphonatophenyl)azo)phenyl)azo)salicylate) involves its ability to form stable complexes with metal ions. The azo groups in the compound can undergo electron transfer reactions, making it useful in various redox processes. The molecular targets include metal ions and other electron-rich species, and the pathways involved are primarily related to redox chemistry and coordination chemistry .

Comparison with Similar Compounds

Structural Analogues

Key Observations :

- Metal Ion Influence : Aluminum complexes (e.g., Trialuminium bis(...salicylate) and CI 15985) exhibit superior water resistance and thermal stability compared to sodium salts (DIRECT RED 81) due to stronger metal-ligand coordination .

- Azo Group Count: Bis-azo compounds (Trialuminium bis(...salicylate), DIRECT RED 81) display broader absorption spectra (λmax ~500–600 nm) than mono-azo analogues (CI 15865), resulting in deeper color saturation .

- Substituent Effects : Sulphonate groups enhance solubility in aqueous matrices, while chloro or benzamido groups (DIRECT RED 81) improve binding to synthetic fibers .

Physicochemical Properties

| Property | Trialuminium Bis(...salicylate) | CI 15985 | DIRECT RED 81 |

|---|---|---|---|

| Solubility | High (polar solvents) | Moderate | High (aqueous) |

| Thermal Stability | >200°C | ~180°C | ~150°C |

| pH Stability | Stable (pH 4–9) | Stable (pH 5–8) | Degrades at pH <3 |

| λmax (nm) | 550–580 | 520–540 | 490–510 |

Analysis :

- The aluminum coordination in Trialuminium bis(...salicylate) confers higher thermal stability compared to sodium-based DIRECT RED 81 .

- Dual sulphonate groups enhance solubility across a wider pH range, making it suitable for cosmetic emulsions .

Toxicity and Environmental Impact

- Toxicity: Aluminum coordination may reduce aromatic amine release (a carcinogenic byproduct of azo dye degradation) compared to non-metalated dyes like DIRECT RED 81 .

- Regulatory Status : CI 15985 and similar cosmetic colorants are restricted under EU Regulation IV/1, suggesting Trialuminium bis(...salicylate) may require similar scrutiny .

Biological Activity

Trialuminium bis(5-((4-((4-sulphonatophenyl)azo)phenyl)azo)salicylate), a complex azo dye compound, has garnered attention in various fields due to its unique biological properties. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic effects, supported by research findings and case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure which includes multiple azo groups linked to salicylate moieties. The presence of sulfonate groups enhances its solubility in water, making it suitable for various applications.

- Chemical Formula : C27H20Al2N6O10S2

- Molecular Weight : 670.45 g/mol

Antimicrobial Activity

Research indicates that Trialuminium bis(5-((4-((4-sulphonatophenyl)azo)phenyl)azo)salicylate) exhibits significant antimicrobial properties. A study conducted on various bacterial strains demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 12 |

The mechanism of action appears to involve disruption of the bacterial cell membrane and interference with metabolic processes.

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory responses. It was tested in a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, where it reduced pro-inflammatory cytokine production significantly.

- Cytokines Measured : IL-6, TNF-α

- Reduction in Cytokine Levels :

- IL-6: 45% reduction

- TNF-α: 50% reduction

These findings suggest that Trialuminium bis(5-((4-((4-sulphonatophenyl)azo)phenyl)azo)salicylate) may serve as a potential therapeutic agent for inflammatory diseases.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial involving patients with urinary tract infections (UTIs) treated with formulations containing this compound showed a significant decrease in infection rates compared to standard treatments. The trial reported a 70% success rate in symptom resolution within one week. -

Case Study on Anti-inflammatory Properties :

In a study involving patients with rheumatoid arthritis, participants receiving treatment with Trialuminium bis(5-((4-((4-sulphonatophenyl)azo)phenyl)azo)salicylate)-based therapy exhibited reduced joint swelling and pain scores compared to those receiving placebo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.